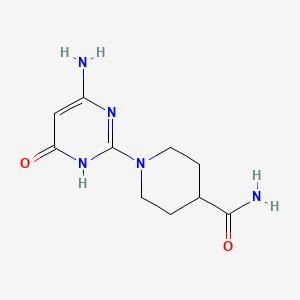

1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide

描述

属性

IUPAC Name |

1-(4-amino-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c11-7-5-8(16)14-10(13-7)15-3-1-6(2-4-15)9(12)17/h5-6H,1-4H2,(H2,12,17)(H3,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHXLUACECQEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化分析

Biochemical Properties

1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can alter the enzymatic activity, leading to changes in metabolic flux and the levels of various metabolites.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in critical cellular processes, thereby impacting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the target enzyme. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms underpin the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Threshold effects and dose-response relationships are critical considerations in the study of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, influencing metabolic flux and the levels of metabolites. The compound’s impact on metabolic pathways can lead to significant changes in cellular metabolism, affecting overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

生物活性

1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 233.24 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthesis process is crucial for obtaining the compound in high purity and yield, often utilizing microwave-assisted methods to enhance efficiency and reduce reaction times .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in vitro against various cancer cell lines. For example:

- In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited significant cytotoxicity and induced apoptosis, outperforming reference drugs like bleomycin .

Neuroprotective Effects

The compound is being investigated for its neuroprotective properties, particularly as a non-competitive antagonist of kainate receptors. This mechanism is relevant for treating neurodegenerative diseases such as Parkinson's disease and epilepsy. Experimental studies have indicated that it may effectively block kainate receptors, which are implicated in excitotoxicity associated with these conditions .

Cholinesterase Inhibition

Another area of interest is the compound's ability to inhibit cholinesterase enzymes, which are critical in the management of Alzheimer's disease. Research indicates that derivatives of this compound could enhance brain exposure and improve inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to potential therapeutic applications in cognitive disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds and their mechanisms:

科学研究应用

Neuroprotective Effects

Recent studies indicate that derivatives of this compound can act as non-competitive antagonists of kainate receptors (GluK1/GluK2), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The blockade of these receptors is a promising strategy for neuroprotection .

Antitumor Activity

Research has shown that compounds related to 1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine derivatives exhibit antitumor properties. These compounds have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis .

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against HIV. Its mechanism involves inhibiting viral replication pathways, making it a candidate for further development as an antiviral agent .

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues of Dihydropyrimidine Carboxamides

The following compounds share the dihydropyrimidine core and/or piperidine-carboxamide moiety, with variations in substituents influencing physicochemical and biological properties:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Bioactivity

- Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group (1030670-35-9) supports hydrogen bonding with biological targets, unlike the carboxylic acid in 873208-73-2 or 7164-43-4 , which may ionize at physiological pH, altering binding interactions.

Pharmacological Potential

- The piperidine-carboxamide motif is shared with ZINC02123811 and Scheme 6 compounds , both active against viral targets. This suggests the target compound could be explored for antiviral activity, though specific data are unavailable.

- The absence of bulky hydrophobic groups (e.g., naphthalenyl in Scheme 6) in the target compound may limit off-target interactions but reduce affinity for hydrophobic binding pockets.

常见问题

Q. What synthetic routes are commonly employed to synthesize 1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between pyrimidine precursors (e.g., 4-amino-6-hydroxypyrimidin-2(1H)-one) and piperidine-4-carboxamide derivatives. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., DMF vs. dichloromethane), and catalyst loading. For example, orthogonal arrays (e.g., Taguchi methods) help identify critical parameters affecting yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirms the presence of the piperidine ring (δ ~3.0–3.5 ppm) and pyrimidinone NH/CO groups (δ ~8.0–10.0 ppm).

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and quantifies impurities using gradient elution (C18 column, 0.1% formic acid/acetonitrile).

- XRD : Resolves crystalline structure, as seen in analogous pyrimidine derivatives (e.g., bond angles of the dihydropyrimidinone ring) .

Q. What safety protocols are critical during handling and storage of this compound?

- Methodological Answer :

- Storage : Under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carboxamide group.

- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential irritancy (H315/H319).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions (e.g., DFT calculations) and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvation effects or transition-state approximations. Validate computational models using:

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing with a factorial design:

- Factors : pH (2–10), temperature (25–60°C), and ionic strength.

- Response Variables : Degradation kinetics (HPLC), byproduct formation (LC-MS).

- Statistical Tools : ANOVA identifies significant degradation pathways (e.g., hydrolysis at pH >8) .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s pharmacological activity against target enzymes?

- Methodological Answer :

- Target Selection : Prioritize enzymes with conserved catalytic sites (e.g., kinases, dihydrofolate reductase).

- Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities. Adjust protonation states (Epik module) for accuracy.

- Validation : Compare with IC50 values from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.

- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMSO) to enhance yield and polymorph control.

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results involving this compound?

- Methodological Answer :

- QC Metrics : Enforce strict purity thresholds (>98% by HPLC) and characterize lot-specific impurities (LC-HRMS).

- Blind Replication : Perform assays across independent labs using standardized protocols (e.g., CLIA guidelines).

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent residues) .

Physicochemical Properties Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。